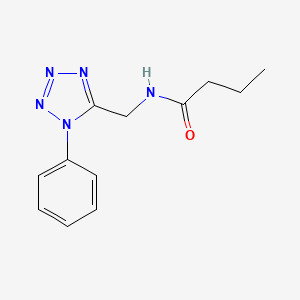

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide

Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide is a synthetic amide derivative featuring a tetrazole core substituted with a phenyl group at the 1-position and a methylene-linked butyramide moiety at the 5-position. Tetrazoles are heterocyclic aromatic compounds with four nitrogen atoms, often employed as bioisosteres for carboxylic acids due to their metabolic stability and similar pKa values.

Properties

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-2-6-12(18)13-9-11-14-15-16-17(11)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGJLSVWMFOCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=NN=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide typically involves the reaction of 1-phenyl-1H-tetrazole with butyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion . Another method involves the use of sodium azide and triethyl orthoformate in an acidic medium to form the tetrazole ring, followed by acylation with butyryl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant anticancer properties. N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide has been synthesized as part of a broader investigation into novel anticancer agents. These compounds were evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. The results demonstrated promising activity, suggesting that modifications to the tetrazole structure could enhance efficacy against tumor cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Research has shown that derivatives of tetrazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, this compound was found to exhibit activity against multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent .

Materials Science

Polymeric Applications

In materials science, tetrazole derivatives are being investigated for their role in synthesizing advanced polymeric materials. The incorporation of this compound into polymer matrices has shown potential for enhancing thermal stability and mechanical properties. These materials could be suitable for applications in coatings and composites where durability is essential .

Fluorinated Derivatives

The synthesis of fluorinated derivatives of tetrazole compounds has been reported, which can lead to materials with unique electronic properties. The ability to modify the chemical structure to include fluorine atoms may result in improved performance characteristics in electronic applications, such as sensors and conductive materials .

Agricultural Research

Pesticidal Activity

this compound is being explored for its potential use as a pesticide or herbicide. Preliminary studies indicate that compounds with a tetrazole structure may disrupt metabolic processes in pests, leading to increased mortality rates. This application could provide an environmentally friendly alternative to traditional chemical pesticides .

Case Studies

Mechanism of Action

The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in its observed biological effects.

Comparison with Similar Compounds

Structural Features

Target Compound

- Core : 1-Phenyl-1H-tetrazole

- Substituents : Butyramide group via methylene linker.

- Key Features : High metabolic stability (tetrazole), moderate lipophilicity (phenyl), and hydrogen-bonding capacity (amide).

Analog 1: AJ2-22 (N-((1H-indol-5-yl)methyl)-N-(2,3-dihydro-1H-inden-2-yl)butyramide)

- Core: Indole (aromatic) + indane (non-aromatic).

- Substituents : Dual substitution with indolyl and indenyl groups.

- Rotamers observed in NMR, suggesting conformational flexibility .

Analog 2: AJ2-23 (N-((1H-benzo[d]imidazol-2-yl)methyl)-N-((1H-indol-5-yl)methyl)butyramide)

- Core : Benzimidazole + indole.

- Substituents : Two methylene-linked heterocycles.

- Key Features : Enhanced hydrogen-bonding (benzimidazole) and planar structure for target binding .

Analog 3: Pyrazole-based Amides ()

- Core : 3-Methyl-1-phenyl-1H-pyrazole.

- Substituents : Thiazole and alkylamide groups.

- Key Features : Pyrazole’s electron-withdrawing nature may influence reactivity and antimicrobial activity .

Table 1: Structural and Analytical Comparison

Physicochemical Properties

- Target Compound : Tetrazole’s polarity may enhance solubility compared to indole/indenyl analogs. Phenyl group balances hydrophobicity.

- AJ2-22/AJ2-23 : Higher molecular weight (384–333 Da) and lipophilicity due to aromatic cores. Rotamerism could affect crystallinity .

- Pyrazole Derivatives : Thiazole and alkylamide substituents likely improve membrane permeability, critical for antimicrobial activity .

Biological Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its synthesis, biological activity, and mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenyl-1H-tetrazole with butyryl chloride, facilitated by a base such as triethylamine under reflux conditions. This method allows for the formation of the compound in a controlled manner, ensuring high purity and yield. Industrial production may utilize continuous flow reactors to enhance efficiency.

Antimicrobial Properties

This compound has been studied for its antibacterial and antifungal properties. Research indicates that compounds with tetrazole moieties exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain tetrazole derivatives possess significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Microorganism | MIC (μg/mL) |

|---|---|---|

| 2b | Staphylococcus aureus | 16 |

| 2b | Escherichia coli | 32 |

| 2c | Pseudomonas aeruginosa | Inactive |

| N/A | Klebsiella pneumoniae | 125 |

Anti-inflammatory and Analgesic Potential

This compound is also being investigated for its potential as an anti-inflammatory and analgesic agent . The mechanism of action is thought to involve modulation of specific molecular targets, potentially influencing pathways related to pain and inflammation .

The tetrazole ring in this compound acts as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors similarly. This interaction may lead to alterations in enzymatic activity or receptor signaling pathways, contributing to its biological effects .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Evaluation : In a study assessing various tetrazole derivatives, this compound exhibited promising antibacterial activity against multidrug-resistant strains when combined with outer membrane permeabilizers like polymyxin B nonapeptide (PMBN). This combination significantly enhanced its efficacy against resistant Gram-negative bacteria .

- Structure-Activity Relationship (SAR) : Research has focused on modifying substituents on the tetrazole ring to optimize biological activity. The findings suggest that certain substitutions can enhance antimicrobial properties while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-((1-phenyl-1H-tetrazol-5-yl)methyl)butyramide, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tetrazole-containing intermediates (e.g., 1-phenyl-1H-tetrazole-5-methanol) may react with butyramide derivatives using K₂CO₃ as a base in polar aprotic solvents like DMF or acetonitrile . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity is confirmed via HPLC, melting point analysis, and spectral consistency (¹H/¹³C NMR, IR) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for characteristic peaks: the tetrazole ring proton (δ ~8.5–9.0 ppm), methylene group adjacent to the tetrazole (δ ~4.5–5.0 ppm), and butyramide chain signals (δ ~2.0–2.5 ppm for CH₂ groups) .

- ¹³C NMR : Confirm the carbonyl (C=O) at ~170 ppm and tetrazole carbons (C-N) at ~145–155 ppm .

- IR : Stretching vibrations for amide (N-H ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and tetrazole (C=N ~1600 cm⁻¹) .

Q. What solvents and reaction conditions are critical for stabilizing the tetrazole moiety during synthesis?

- Methodology : Tetrazoles are sensitive to strong acids/bases and high temperatures. Use mild conditions (room temperature to 60°C) and aprotic solvents (DMF, acetonitrile). Avoid prolonged exposure to moisture to prevent ring-opening reactions .

Advanced Research Questions

Q. How does the electronic nature of the tetrazole ring influence the reactivity of this compound in fluorination or alkylation reactions?

- Methodology : The tetrazole’s electron-deficient nature enhances electrophilic substitution at the methylene group. Fluorination reactions (e.g., using Selectfluor®) may require optimization of equivalents and reaction time to avoid side products, as seen in analogous PT-sulfone fluorination studies . Computational DFT analysis can predict reactive sites and guide experimental design .

Q. What strategies resolve contradictions in spectroscopic data or unexpected byproducts during synthesis?

- Methodology :

- Byproduct Identification : Use LC-MS or GC-MS to detect impurities. For example, incomplete substitution may yield unreacted tetrazole-alcohol intermediates .

- Crystallography : Single-crystal X-ray diffraction (via SHELX programs) provides unambiguous structural confirmation if spectral data are ambiguous .

- Reaction Monitoring : In situ FTIR or TLC tracks intermediate formation and guides adjustments (e.g., longer reaction times, catalyst loading) .

Q. How can computational modeling predict the bioactivity or binding interactions of this compound?

- Methodology : Perform molecular docking (AutoDock, Schrödinger Suite) using protein targets (e.g., enzymes with tetrazole-binding pockets). Analyze binding poses, hydrogen bonding (tetrazole N-atoms), and hydrophobic interactions (phenyl/butyramide groups). Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

- Methodology :

- Process Optimization : Transition from batch to flow chemistry for better temperature control and mixing.

- Purification Scaling : Replace column chromatography with recrystallization or centrifugal partitioning chromatography .

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline NMR for real-time monitoring .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.